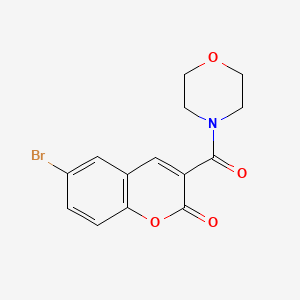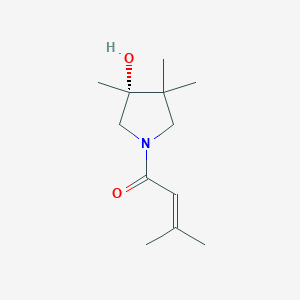![molecular formula C14H13ClN2O B5660620 N-[2-(3-chlorophenyl)ethyl]nicotinamide](/img/structure/B5660620.png)
N-[2-(3-chlorophenyl)ethyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[2-(3-chlorophenyl)ethyl]nicotinamide” is a chemical compound with the molecular formula C14H13ClN2O . It is a derivative of nicotinamide, which is a form of vitamin B3 .
Molecular Structure Analysis
The molecular structure of “N-[2-(3-chlorophenyl)ethyl]nicotinamide” can be represented by the IUPAC Standard InChI: InChI=1S/C12H9ClN2O/c13-10-4-1-5-11(7-10)15-12(16)9-3-2-6-14-8-9/h1-8H, (H,15,16) .Scientific Research Applications
Biomedical Engineering: Microbiorobotics
MLS000109877: has potential applications in the design and fabrication of microbiorobots. These microbiorobots can be used in biomedical engineering for targeted drug delivery, precision surgery, and diagnostics. The compound’s properties could be utilized to enhance the actuation and sensing capabilities of these robots, making them more efficient in navigating and performing tasks within the human body .
Antibacterial and Antibiofilm Properties
Research indicates that derivatives of N-[2-(3-chlorophenyl)ethyl]nicotinamide exhibit significant antibacterial and antibiofilm activities. These properties are crucial for developing new treatments against resistant bacterial strains and biofilm-associated infections. The compound could be used to synthesize new molecules with enhanced efficacy in combating bacterial pathogens .
Anti-Tubercular Agents
The compound’s derivatives have been evaluated for their anti-tubercular activity. Given the urgent need for new treatments against drug-resistant tuberculosis, MLS000109877 could serve as a precursor for synthesizing novel compounds that show promising activity against Mycobacterium tuberculosis .
Quantum Science and Technology
MLS000109877 may find applications in quantum science and technology, particularly in the development of quantum cascade lasers (QCLs). These lasers have a wide range of applications, including environmental sensing, healthcare, and security. The compound’s properties could contribute to the advancement of QCL technology .
Cardiovascular Magnetic Resonance Radiomics
In cardiovascular research, N-[2-(3-chlorophenyl)ethyl]nicotinamide could be used in radiomics analysis to provide detailed phenotyping of cardiac structures. This application is valuable for understanding the impact of sex, age, and vascular risk factors on cardiac structure and myocardial tissue .
Environmental Engineering: Micropollutant Removal
The compound could also be applied in environmental engineering, particularly in the removal of micropollutants from water bodies. Its unique chemical properties might enhance the efficacy of treatment wetlands or other bioassay systems designed to eliminate harmful substances from the environment .
properties
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-13-5-1-3-11(9-13)6-8-17-14(18)12-4-2-7-16-10-12/h1-5,7,9-10H,6,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZUEYHWYOTTFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{[3-(4-isopropylphenyl)acryloyl]amino}benzoate](/img/structure/B5660550.png)

![2-{2-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5660579.png)
![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5660581.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B5660586.png)
![N-[2-(4-morpholinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5660588.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-1-azepanesulfonamide](/img/structure/B5660600.png)
![1'-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5660608.png)
![[1-(2-amino-4-pyrimidinyl)-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol](/img/structure/B5660612.png)
![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B5660627.png)
![3-methyl-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5660634.png)
![[1-({(3R*,4R*)-4-(hydroxymethyl)-1-[2-(methylthio)benzoyl]pyrrolidin-3-yl}methyl)piperidin-4-yl]methanol](/img/structure/B5660641.png)